molecular formula C19H13ClN2O B11949170 N-(4-chlorophenyl)-9H-carbazole-9-carboxamide CAS No. 197170-11-9

N-(4-chlorophenyl)-9H-carbazole-9-carboxamide

Cat. No.: B11949170
CAS No.: 197170-11-9
M. Wt: 320.8 g/mol
InChI Key: UHTWKFRAWYZMDH-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-9H-carbazole-9-carboxamide is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, chemistry, and industry. The presence of the 4-chlorophenyl group in the compound enhances its chemical properties, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-9H-carbazole-9-carboxamide typically involves the reaction of 9H-carbazole-9-carboxylic acid with 4-chloroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-9H-carbazole-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-9H-carbazole-9-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorophenyl)-9H-carbazole-9-carboxamide is unique due to its carbazole core, which imparts distinct electronic and structural properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of organic electronic materials and as a potential therapeutic agent.

Properties

CAS No.

197170-11-9

Molecular Formula

C19H13ClN2O

Molecular Weight

320.8 g/mol

IUPAC Name

N-(4-chlorophenyl)carbazole-9-carboxamide

InChI

InChI=1S/C19H13ClN2O/c20-13-9-11-14(12-10-13)21-19(23)22-17-7-3-1-5-15(17)16-6-2-4-8-18(16)22/h1-12H,(H,21,23)

InChI Key

UHTWKFRAWYZMDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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